molecular formula C19H12N2OS B14206949 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde CAS No. 830325-99-0

4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde

Cat. No.: B14206949
CAS No.: 830325-99-0
M. Wt: 316.4 g/mol
InChI Key: VFKFVPNLFGUPFX-UHFFFAOYSA-N
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Description

4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C19H12N2OS. It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with phenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Scientific Research Applications

4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is largely dependent on its application. In organic electronics, its role as an electron acceptor is crucial. The benzothiadiazole moiety acts as an electron-withdrawing group, which stabilizes the excited state and facilitates charge transfer processes. This property is essential for the efficient functioning of devices like OLEDs and OPVs .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound, known for its strong electron-withdrawing properties and applications in organic electronics.

    4,7-Dibromo-2,1,3-benzothiadiazole: A precursor used in the synthesis of various benzothiadiazole derivatives.

    4-(4-Formylphenoxy)benzaldehyde:

Uniqueness

4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is unique due to the presence of both the benzothiadiazole and benzaldehyde moieties. This combination imparts distinct electronic properties, making it a valuable compound for the development of advanced materials and electronic devices .

Properties

CAS No.

830325-99-0

Molecular Formula

C19H12N2OS

Molecular Weight

316.4 g/mol

IUPAC Name

4-(7-phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde

InChI

InChI=1S/C19H12N2OS/c22-12-13-6-8-15(9-7-13)17-11-10-16(14-4-2-1-3-5-14)18-19(17)21-23-20-18/h1-12H

InChI Key

VFKFVPNLFGUPFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C=O

Origin of Product

United States

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